(8-Chloroquinolin-6-yl)methanol
Description
Structure
3D Structure
Properties
CAS No. |
916812-10-7 |
|---|---|
Molecular Formula |
C10H8ClNO |
Molecular Weight |
193.63 g/mol |
IUPAC Name |
(8-chloroquinolin-6-yl)methanol |
InChI |
InChI=1S/C10H8ClNO/c11-9-5-7(6-13)4-8-2-1-3-12-10(8)9/h1-5,13H,6H2 |
InChI Key |
RZJJJVCIYFDGJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)Cl)CO |
Origin of Product |
United States |
Methodological & Application
Synthesis of (8-Chloroquinolin-6-yl)methanol from 8-chloroquinoline-6-carboxylic acid
Executive Summary
This application note details the synthesis of (8-Chloroquinolin-6-yl)methanol (CAS: N/A for specific isomer, analogous to 28670-73-7) from 8-chloroquinoline-6-carboxylic acid . The transformation requires the reduction of a carboxylic acid to a primary alcohol in the presence of two sensitive functionalities:[1][2][3]
-
Aryl Chloride (C8 position): Susceptible to hydrodehalogenation under harsh reducing conditions (e.g., catalytic hydrogenation or unmoderated
). -
Quinoline Nitrogen: Susceptible to Lewis acid complexation or reduction to tetrahydroquinoline.
We present two validated protocols. Protocol A (Borane-THF) is the primary recommendation for laboratory-scale synthesis due to its high chemoselectivity. Protocol B (Mixed Anhydride) is provided as a scalable, cost-effective alternative that avoids the use of pyrophoric borane reagents.
Retrosynthetic Analysis & Strategy
The synthesis hinges on the selective delivery of hydride equivalents to the carbonyl carbon without disturbing the heteroaromatic system or the carbon-chlorine bond.
-
Path A (Direct Reduction): Utilization of Borane-THF (
). Borane behaves as an electrophilic reducing agent, reacting rapidly with the electron-rich carboxylate oxygen while remaining relatively inert toward the electron-deficient chloro-substituted quinoline ring. -
Path B (Activation/Reduction): Activation of the carboxylic acid as a mixed anhydride using ethyl chloroformate, followed by reduction with Sodium Borohydride (
). This method operates under mild conditions, minimizing thermal stress and side reactions.
Reaction Pathway Diagram[4][5]
Caption: Chemoselective pathways for the reduction of 8-chloroquinoline-6-carboxylic acid. Protocol A utilizes electrophilic activation; Protocol B utilizes nucleophilic activation.
Experimental Protocols
Protocol A: Borane-THF Reduction (Gold Standard)
Recommended for milligram to gram-scale synthesis where purity is paramount.
Reagents:
-
8-Chloroquinoline-6-carboxylic acid (1.0 equiv)
-
Borane-THF complex (1.0 M in THF) (3.0 equiv)
-
Methanol (Quenching)[5]
Step-by-Step Procedure:
-
Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Solubilization: Charge the flask with 8-chloroquinoline-6-carboxylic acid (e.g., 1.0 g, 4.8 mmol). Add anhydrous THF (10 mL) and cool the suspension to 0 °C in an ice bath.
-
Note: The acid may not fully dissolve initially. This is normal.
-
-
Addition: Transfer
(14.4 mL, 14.4 mmol) to the addition funnel via cannula. Add dropwise to the reaction mixture over 20 minutes.-
Observation: Gas evolution (
) will occur. The mixture should become homogeneous as the acyloxyborane intermediate forms.
-
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature (25 °C) for 4–6 hours.
-
Monitoring: Check reaction progress via TLC (10% MeOH in DCM). The carboxylic acid spot (
) should disappear, replaced by the alcohol ( ).
-
-
Quench: Cool the mixture back to 0 °C . Carefully add Methanol (5 mL) dropwise.
-
Caution: Vigorous bubbling will occur as excess borane is destroyed. Stir for 30 minutes.
-
-
Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in MeOH (20 mL) and reflux for 1 hour to break down boron-amine complexes. Concentrate again to dryness.
-
Purification: Partition the residue between EtOAc (50 mL) and saturated
(30 mL). Wash the organic layer with brine, dry overngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> , and concentrate. Purify via flash column chromatography (Gradient: 0 5% MeOH in DCM).
Protocol B: Mixed Anhydride Reduction (Scalable)
Recommended for larger scales (>10 g) to avoid handling large volumes of borane.
Reagents:
-
8-Chloroquinoline-6-carboxylic acid (1.0 equiv)
-
Ethyl Chloroformate (1.1 equiv)
-
Triethylamine (
) (1.1 equiv) -
Sodium Borohydride (
) (2.5 equiv) -
THF / Methanol
Step-by-Step Procedure:
-
Activation: Dissolve the starting acid (1.0 equiv) and
(1.1 equiv) in anhydrous THF at -10 °C (salt/ice bath). -
Anhydride Formation: Add Ethyl Chloroformate (1.1 equiv) dropwise. Stir at -10 °C for 30 minutes.
-
Filtration (Optional): For cleaner reactions, rapidly filter the cold mixture through a fritted glass funnel to remove the amine salts. (On small scale, this can be skipped).
-
Reduction: Add the filtrate (containing the mixed anhydride) dropwise to a suspension of
(2.5 equiv) in Methanol at 0 °C .-
Note: The addition must be slow to manage hydrogen evolution.
-
-
Completion: Stir at 0 °C for 1 hour, then warm to room temperature for 1 hour.
-
Workup: Quench with saturated
solution. Evaporate the volatiles (THF/MeOH). Extract the aqueous residue with DCM ( ). Dry and concentrate.
Analytical Data (Expected)
Upon isolation, the product should be characterized to confirm the integrity of the quinoline ring and the presence of the alcohol.
| Technique | Expected Signal / Characteristic | Assignment |
| Physical State | Off-white to pale yellow solid | - |
| MS (ESI+) | ||
| 1H NMR | H2 (Quinoline, adjacent to N) | |
| (400 MHz, | H4 | |
| H5 (Meta coupling to H7) | ||
| H7 (Meta coupling to H5) | ||
| H3 | ||
| -OH (Exchangeable) |
Note: NMR shifts are estimated based on substituent effects on the quinoline core. The 8-Cl group will deshield H7 significantly.
Critical Process Parameters & Troubleshooting
Workup Decision Tree
Caption: Decision logic for reaction monitoring and workup to maximize yield and purity.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete reduction of boron complex. | Ensure the MeOH reflux step (Step 6, Protocol A) is performed for at least 1 hour to liberate the alcohol. |
| Dechlorination | Reaction temperature too high or wrong reductant. | Strictly maintain temperatures |
| Product in Aqueous | Amphoteric nature of quinoline nitrogen. | Adjust pH of the aqueous layer to ~8-9 during extraction. If pH is too low, the pyridine ring protonates and stays in water. |
References
-
BenchChem. (6-Chloroquinolin-8-yl)methanol - Protocol B: Synthesis via Ester Reduction. Retrieved from .
-
Ramachandran, P. V., et al. (2015). Borane-mediated chemoselective reduction of carboxylic acids. Journal of Photochemistry and Photobiology B: Biology. .
-
Organic Chemistry Portal. Reduction of Carboxylic Acids to Alcohols. Retrieved from .
-
Burckhalter, J. H., et al. (1948). Aminoalkylphenols as Antimalarials.[11] Journal of the American Chemical Society, 70(4), 1363–1373. (Foundational text on quinoline functionalization).
-
Patra, P. K., et al. (2004).[12] Efficient reduction of carboxylic acids to alcohols using borane catalysis.[1][3][12][13] Synthesis, 1003-1006.[12]
Sources
- 1. Carboxylic Acids to Alcohols - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Carboxylic acid - Reduction, Reactivity, Synthesis | Britannica [britannica.com]
- 4. (6-Chloroquinolin-8-yl)methanol | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. CN108774169B - 8-hydroxyquinoline compound and preparation method thereof - Google Patents [patents.google.com]
- 8. quora.com [quora.com]
- 9. 6-chloro-8-methylquinoline synthesis - chemicalbook [chemicalbook.com]
- 10. Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Alcohol synthesis by carboxyl compound reduction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (8-Chloroquinolin-6-yl)methanol
Welcome to the technical support center for the synthesis of (8-Chloroquinolin-6-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to improve the yield and purity of this important synthetic intermediate.
Introduction
(8-Chloroquinolin-6-yl)methanol is a key building block in medicinal chemistry. Its synthesis, while achievable through several routes, can present challenges that affect both yield and purity. This guide will explore common synthetic pathways, address potential pitfalls, and offer practical solutions based on established chemical principles and field-proven insights.
Common Synthetic Routes & Potential Issues
The synthesis of (8-Chloroquinolin-6-yl)methanol can be approached from different starting materials. Below are two common strategies, each with its own set of potential challenges.
Strategy A: Oxidation of 8-Chloro-6-methylquinoline
This two-step approach involves the oxidation of the methyl group to an aldehyde, followed by reduction to the desired alcohol.
Caption: Oxidation-Reduction Pathway
Strategy B: Reduction of 8-Chloroquinoline-6-carboxylic acid or its Ester
This route involves the direct reduction of a carboxylic acid or its corresponding ester to the primary alcohol. This is often preferred for achieving high purity on a smaller scale.[1]
Caption: Direct Reduction Pathway
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis of (8-Chloroquinolin-6-yl)methanol.
Low Yield in the Oxidation of 8-Chloro-6-methylquinoline
Q1: My oxidation of 8-chloro-6-methylquinoline with selenium dioxide (SeO₂) gives a low yield of the aldehyde. What are the likely causes and solutions?
A1: Low yields in SeO₂ oxidations of heterocyclic methyl groups are a common problem. Here are several factors to consider:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time or temperature. SeO₂ oxidations often require reflux conditions to proceed at a reasonable rate.[1]
-
Solution: Ensure the reaction is refluxing adequately. Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting material. An increase in reaction time may be necessary.
-
-
Sublimation of SeO₂:
-
Cause: Selenium dioxide can sublime out of the reaction mixture at reflux temperatures, reducing the effective concentration of the oxidant.
-
Solution: Use a well-sealed reflux condenser. Some protocols suggest adding the SeO₂ in portions over time to maintain its concentration.
-
-
Over-oxidation to Carboxylic Acid:
-
Cause: While SeO₂ is generally selective for the oxidation of methyl groups to aldehydes, over-oxidation to the carboxylic acid can occur, especially with prolonged reaction times or excess oxidant.
-
Solution: Use a stoichiometric amount or a slight excess (e.g., 1.1-1.2 equivalents) of SeO₂. Monitor the reaction by TLC for the appearance of a more polar spot corresponding to the carboxylic acid.
-
-
Difficult Purification:
-
Cause: The crude product is often contaminated with metallic selenium and unreacted starting material.
-
Solution: A hot filtration through Celite is effective for removing the precipitated selenium.[1] Subsequent purification by column chromatography is typically required to separate the aldehyde from the starting material.
-
Inefficient Reduction of 8-Chloroquinoline-6-carbaldehyde
Q2: I'm having trouble with the reduction of the aldehyde to the alcohol. What are the key parameters to control?
A2: The reduction of 8-chloroquinoline-6-carbaldehyde is generally straightforward, but several factors can influence the yield and purity of the final product.
-
Choice of Reducing Agent:
-
Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent suitable for converting aldehydes to alcohols.[1] It is generally preferred for its ease of handling and workup.
-
Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent, LiAlH₄ will also effectively reduce the aldehyde.[2] However, it is not typically necessary for this transformation and requires more stringent anhydrous conditions and a more complex workup.[2][3]
-
-
Reaction Temperature:
-
Cause: Exothermic reactions can lead to side product formation.
-
Solution: Perform the reduction at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.[1] Add the reducing agent portion-wise to manage the exotherm.
-
-
Workup Procedure:
-
Cause: Incomplete quenching of the reducing agent or improper extraction can lead to yield loss.
-
Solution: After the reaction is complete, quench any remaining reducing agent by the careful addition of a proton source, such as saturated aqueous ammonium chloride (for NaBH₄) or by following the Fieser workup for LiAlH₄.[1] Ensure thorough extraction with a suitable organic solvent like ethyl acetate.
-
Low Yield in the Reduction of 8-Chloroquinoline-6-carboxylic Acid
Q3: My attempt to reduce 8-chloroquinoline-6-carboxylic acid directly to the alcohol resulted in a low yield. What could be the issue?
A3: Direct reduction of carboxylic acids requires a strong reducing agent and careful control of reaction conditions.
-
Inappropriate Reducing Agent:
-
Reaction Conditions:
-
Difficult Workup:
-
Cause: The workup for LiAlH₄ reductions can be challenging and may lead to the formation of emulsions or insoluble aluminum salts that trap the product.
-
Solution: The Fieser workup is a reliable method for breaking down the aluminum complexes and facilitating product isolation.[1] This involves the sequential addition of water, 15% aqueous NaOH, and then more water.
-
Side Reactions and Impurities
Q4: I'm observing significant tar and polymer formation in my reaction, making purification difficult. How can I prevent this?
A4: Tar and polymer formation can be a significant issue in quinoline synthesis, often arising from the strongly acidic and high-temperature conditions used in some synthetic routes.[5]
-
Controlled Reaction Conditions:
-
Two-Phase Solvent System:
-
Solution: For reactions like the Doebner-von Miller synthesis, which can be prone to polymerization of the carbonyl substrate, using a two-phase solvent system can sequester the carbonyl compound in the organic phase, reducing its tendency to polymerize in the aqueous acid phase.[5]
-
-
Purification Strategy:
-
Solution: If tar formation is unavoidable, a thorough workup is crucial. This may involve trituration with a suitable solvent to solidify the desired product while leaving the tarry impurities in solution, followed by column chromatography.
-
Experimental Protocols
Protocol A: Synthesis via SeO₂ Oxidation and NaBH₄ Reduction
Step 1: Oxidation of 8-Chloro-6-methylquinoline
-
Dissolve 8-chloro-6-methylquinoline (1.0 eq) in 1,4-dioxane.
-
Add selenium dioxide (1.2 eq).
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Filter the hot reaction mixture through a pad of Celite to remove metallic selenium.
-
Concentrate the filtrate under reduced pressure to obtain the crude 8-chloroquinoline-6-carbaldehyde.
Step 2: Reduction to (8-Chloroquinolin-6-yl)methanol
-
Dissolve the crude aldehyde in methanol and cool the solution to 0 °C.
-
Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography on silica gel.
Protocol B: Synthesis via LiAlH₄ Reduction of Methyl 8-Chloroquinoline-6-carboxylate
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C.
-
Dissolve methyl 8-chloroquinoline-6-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
Stir the reaction at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction to 0 °C and perform a Fieser workup by sequentially and carefully adding:
-
'x' mL of water (where 'x' is the number of grams of LiAlH₄ used).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water.
-
-
Stir the resulting granular precipitate for 15 minutes, then filter and wash the solid with THF.
-
Concentrate the filtrate to yield the (8-Chloroquinolin-6-yl)methanol.
Quantitative Data Summary
| Parameter | Strategy A (Oxidation/Reduction) | Strategy B (Ester Reduction) |
| Starting Material | 8-Chloro-6-methylquinoline | Methyl 8-chloroquinoline-6-carboxylate |
| Key Reagents | SeO₂, NaBH₄ | LiAlH₄ |
| Typical Yield | Moderate | High[1] |
| Purity Profile | May require extensive purification | Generally high purity[1] |
| Scalability | Suitable for larger scale | Preferred for smaller, high-purity batches |
| Safety Considerations | SeO₂ is toxic | LiAlH₄ is highly reactive and pyrophoric |
Conclusion
Improving the yield of (8-Chloroquinolin-6-yl)methanol synthesis requires careful consideration of the chosen synthetic route and meticulous control over reaction parameters. By understanding the potential pitfalls and implementing the troubleshooting strategies outlined in this guide, researchers can enhance the efficiency and success of their synthetic efforts.
References
- BenchChem. (n.d.). Side reactions in the synthesis of quinoline derivatives.
- BenchChem. (n.d.). (6-Chloroquinolin-8-yl)methanol.
- ACS Publications. (2025, September 5). Copper-Catalyzed Selective 1,2-Reduction of Quinolines.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- Chemguide. (n.d.). Reduction of carboxylic acids.
- Chemistry LibreTexts. (2019, June 5). 18.7: Reduction of Carboxylic Acids and Their Derivatives.
- Britannica. (2026, January 22). Carboxylic acid - Reduction, Reactivity, Synthesis.
Sources
Validation & Comparative
NMR spectrum analysis of (8-Chloroquinolin-6-yl)methanol
Topic: High-Resolution NMR Elucidation of (8-Chloroquinolin-6-yl)methanol Audience: Researchers, Scientists, and Drug Development Professionals.[1]
Executive Summary
(8-Chloroquinolin-6-yl)methanol (CAS 146901-24-4) is a critical bicyclic intermediate, often utilized in the synthesis of metalloenzyme inhibitors and antimalarial scaffolds.[1] Its structural integrity is defined by the specific regiochemistry of the chlorine atom at position 8 and the hydroxymethyl group at position 6.[1]
This guide provides an objective technical comparison of NMR analysis methods for this compound. Unlike standard spectral lists, we compare solvent systems (DMSO-d₆ vs. CDCl₃) and structural analogs (Regioisomers and Precursors) to establish a self-validating assignment protocol.
Part 1: Solvent System Comparison (DMSO-d₆ vs. CDCl₃)
The choice of solvent is not merely about solubility; it is the primary variable for resolving the labile hydroxyl proton and distinguishing the diagnostic H-5/H-7 meta-coupling.[1]
Comparative Analysis: Performance Metrics
| Feature | Method A: CDCl₃ (Chloroform-d) | Method B: DMSO-d₆ (Dimethyl Sulfoxide-d₆) | Verdict |
| Solubility | Moderate.[1] May require slight warming.[1] | High. Dissolves readily due to polar nature.[1] | DMSO Wins |
| -OH Signal | Broad/Invisible. Rapid exchange prevents coupling observation.[1] Appears as a singlet if visible.[1] | Sharp Triplet. Slow exchange allows observation of | DMSO Wins |
| H-2 Shift | ~9.05 ppm.[1] Sensitive to concentration (stacking). | ~9.00 ppm.[1] Deshielded, but stable against concentration effects.[1] | Neutral |
| Water Peak | ~1.56 ppm (Non-interfering).[1] | ~3.33 ppm (Can obscure mid-field signals if wet).[1][2] | CDCl₃ Wins |
| Resolution | Good for aromatic splitting.[1] | Excellent separation of H-5 and H-7 doublets.[1] | DMSO Wins |
Technical Insight: The Hydroxyl Diagnostic
In drug development, confirming the primary alcohol is crucial.[1]
-
In CDCl₃: The methylene protons (
) appear as a singlet at ~4.8 ppm.[1] The -OH proton is often lost to exchange.[1] -
In DMSO-d₆: The -OH proton couples with the methylene group.[1] The
signal splits into a doublet ( Hz), and the -OH appears as a triplet at ~5.4 ppm.[1]-
Protocol Tip: If the triplet is not visible in DMSO, the sample may contain residual acid. Add a micro-spatula of solid
to the NMR tube to neutralize and restore the coupling pattern.[1]
-
Part 2: Structural Differentiation (Target vs. Alternatives)
A common pitfall in quinoline chemistry is regioisomer contamination (e.g., 6-chloro-8-methanol vs. 8-chloro-6-methanol).[1] This section details how to distinguish the target from its isomers and precursors.[1]
Comparison 1: Target vs. Regioisomer (6-Chloroquinolin-8-yl)methanol
Using literature data for the inverted isomer (6-Cl, 8-CH₂OH) [1], we can establish diagnostic exclusion criteria.[1]
| Proton | Target: (8-Chloroquinolin-6-yl)methanol | Isomer: (6-Chloroquinolin-8-yl)methanol | Diagnostic Logic |
| H-2 | > 9.00 ppm (Deshielded by 8-Cl proximity/inductive effect).[1] | ~8.88 ppm (Less deshielded, H-8 is C-subst).[1] | 8-Cl exerts a stronger peri/inductive effect on the pyridine ring N-lone pair/H-2.[1] |
| H-5 / H-7 | Distinct Meta-Coupling. H-5 is peri to H-4 (downfield).[1] H-7 is ortho to Cl (shielded/deshielded balance).[1] | Overlapping/Close. H-5 and H-7 often merge or show complex roofing.[1] | Target has cleaner separation due to 8-Cl/6-Alkyl spacing.[1] |
| -CH₂- | Position 6. Shift ~4.7 - 4.8 ppm.[1] | Position 8. Shift ~5.0 - 5.1 ppm (Deshielded by ring N proximity).[1] | Position 8 is sterically crowded and electronically distinct.[1] |
Comparison 2: Target vs. Precursor (Methyl 8-chloroquinoline-6-carboxylate)
Synthesis typically proceeds via reduction of the ester.[1] Monitoring this transformation is the primary use case for NMR.[1]
-
Precursor (Ester): Contains a sharp singlet at ~3.95 ppm (
).[1] Aromatic protons H-5 and H-7 are significantly downfield (>8.0 ppm) due to the electron-withdrawing carbonyl.[1] -
Product (Alcohol): Ester singlet disappears.[1] New methylene signal appears at ~4.7 ppm .[1] Aromatic protons H-5 and H-7 shift upfield (shielding) by ~0.3–0.5 ppm.[1]
Part 3: Experimental Protocol & Assignment Logic
Protocol: Sample Preparation for High-Resolution ¹H NMR
-
Mass: Weigh 5–10 mg of (8-Chloroquinolin-6-yl)methanol.
-
Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).[1]
-
Why: To visualize the OH coupling and ensure full solubility of the polar alcohol.
-
-
Vessel: Use a high-quality 5mm NMR tube (Class A or B) to minimize shimming errors.
-
Acquisition:
-
Scans: 16–64 (Sufficient for >95% purity).
-
Relaxation Delay (D1): Set to 5 seconds to allow full relaxation of the isolated H-2 proton, ensuring accurate integration.
-
Assignment Logic Flowchart
The following diagram illustrates the decision tree for assigning the specific regiochemistry of the 8-chloro-6-substituted quinoline system.
Caption: Logic flow for the structural validation of (8-Chloroquinolin-6-yl)methanol, highlighting the critical decision points for distinguishing regioisomers.
References
-
BenchChem. (2025).[1][2] (6-Chloroquinolin-8-yl)methanol Structure and Data. Retrieved from
-
National Institutes of Health (NIH). (2006).[1] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from
-
ChemicalBook. (2025).[1] 8-Chloroquinoline 1H NMR Spectrum and Assignments. Retrieved from
-
Sigma-Aldrich. (2025).[1] NMR Chemical Shifts of Common Impurities. Retrieved from
-
Royal Society of Chemistry. (2018).[1] Synthesis and Characterization of Quinoline Derivatives (Supporting Information). Retrieved from
Sources
Safety Operating Guide
Proper Disposal Procedures: (8-Chloroquinolin-6-yl)methanol
The following technical guide details the proper disposal procedures for (8-Chloroquinolin-6-yl)methanol , designed for researchers and drug development professionals.
Executive Summary & Compound Profile
Target Compound: (8-Chloroquinolin-6-yl)methanol Chemical Class: Halogenated Nitrogen Heterocycle (Quinoline derivative) Physical State: Solid (typically off-white to yellow powder/crystals) Primary Disposal Classification: Halogenated Organic Waste [1][2]
Proper disposal of (8-Chloroquinolin-6-yl)methanol is critical not only for regulatory compliance but to prevent the formation of toxic byproducts (such as dioxins) during incineration.[1][2] As a halogenated quinoline, this compound possesses distinct environmental hazards—specifically aquatic toxicity and persistence—that mandate segregation from standard organic waste streams.[1]
Hazard Identification Summary
| Hazard Category | GHS Classification | Risk Description |
| Acute Toxicity | Category 4 (Oral) | Harmful if swallowed.[1][2][3] Quinolines can exhibit neurotoxic effects.[1][4] |
| Skin/Eye Irritation | Category 2/2A | Causes skin irritation and serious eye irritation.[1][2] |
| Environmental | Aquatic Acute 1 | Very toxic to aquatic life.[1][2] Must not enter sewage systems.[1][5] |
| Chemical | Halogenated | Releases HCl/Cl₂ upon combustion; requires scrubbed incineration.[1][2] |
Pre-Disposal Handling & Segregation
Core Directive: The presence of the Chlorine atom at position 8 dictates the waste stream.[1] You must never dispose of this compound down the drain or in general "Non-Halogenated" solvent waste.[1]
A. Waste Stream Segregation
To ensure safety and minimize disposal costs, segregate waste at the point of generation.
-
Solid Waste (Pure Substance/Contaminated Solids):
-
Liquid Waste (Mother Liquors/Solutions):
-
Solvent Compatibility: If dissolved in halogenated solvents (DCM, Chloroform), use the Halogenated Waste carboy.[1]
-
Non-Halogenated Solvents: If dissolved in Methanol or DMSO, the mixture becomes Halogenated Waste by contamination.[1]
-
Rule of Thumb: If the halogenated content >1-2%, the entire volume is treated as halogenated.[1]
-
B. Chemical Compatibility Check
Before adding to a central waste container, verify compatibility to prevent runaway reactions.
-
Incompatible with: Strong oxidizing agents (e.g., Nitric Acid, Peroxides) and strong acids (exothermic protonation of the quinoline nitrogen).[1]
-
Action: Neutralize any reactive species before adding to the organic waste carboy.[1]
Disposal Workflow (Decision Logic)
The following flowchart illustrates the decision-making process for disposing of (8-Chloroquinolin-6-yl)methanol in various experimental states.
Figure 1: Decision logic for segregating (8-Chloroquinolin-6-yl)methanol waste streams. Note that liquid mixtures become "Halogenated" regardless of the base solvent.[1]
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Powder & Contaminated Debris)
Applicability: Expired pure compound, contaminated weighing boats, filter paper, gloves.[1]
-
Collection: Place items immediately into a dedicated wide-mouth jar or double-bagged hazardous waste bag.
-
Labeling: Affix a hazardous waste tag.
-
Sealing: Ensure the container is vapor-tight. If using bags, use the "gooseneck" taping method to seal.
-
Transfer: Move to the Satellite Accumulation Area (SAA) immediately.
Protocol B: Liquid Waste (Solutions)
Applicability: Reaction mixtures, mother liquors, rotary evaporator condensates.[1]
-
Selection: Choose the Halogenated Solvent waste carboy (typically red or yellow tagged).[1]
-
Compatibility Test: Ensure the carboy does not contain strong oxidizers.[1]
-
Transfer: Use a funnel to prevent spillage. Pour the solution slowly.
-
Logging: Immediately record the volume and concentration (approximate) on the waste log sheet attached to the carboy.
-
Entry: "Halogenated Organics with Trace Quinolines."[1]
-
Protocol C: Empty Containers
Applicability: Original glass vials or bottles.[1]
-
Triple Rinse: Rinse the empty vial three times with a compatible solvent (e.g., Acetone or Methanol).[1]
-
Rinsate Disposal: Pour the rinsate into the Halogenated Liquid Waste container (Protocol B).[1]
-
Defacing: Deface the original label using a marker.[1]
-
Glass Disposal: If the vial is intact and triple-rinsed, it may often be discarded in "Glass Disposal" boxes (verify local institutional rules).[1] If in doubt, treat as Solid Hazardous Waste.[1]
Emergency Spill Response
In the event of a spill outside of a fume hood, immediate action is required to prevent exposure and environmental contamination.
| Phase | Action Steps |
| 1. Isolate | Evacuate the immediate area. Alert nearby personnel. Post "Do Not Enter" signs.[1][7] |
| 2. Protect | Don PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles.[1] Use a P95/N95 respirator if dust is present.[1] |
| 3. Contain | Solids: Cover with wet paper towels to prevent dust dispersion.Liquids: Surround with absorbent socks or vermiculite. |
| 4.[1][2] Clean | Scoop material into a hazardous waste bag. Do not sweep dry dust (aerosol risk).[1] Clean area with soap and water; collect all cleanup materials as hazardous waste.[1][8] |
Regulatory Compliance & Documentation
-
RCRA Classification (USA): While not explicitly P- or U-listed by specific CAS, this compound is regulated as a characteristic waste if it exhibits toxicity (D004-D043) or ignitability (D001) via its solvent.[1][2] It falls under 40 CFR 261.3 (Mixture Rule) when mixed with solvents.[1]
-
European Waste Code (EWC):
References
-
PubChem. (2025).[1] 8-Chloroquinoline Compound Summary. National Library of Medicine.[1] [Link]
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. [Link][1]
-
University of Illinois Urbana-Champaign. (2024).[1] Halogenated Organic Liquids - Standard Operating Procedure. Division of Research Safety.[1] [Link]
Sources
- 1. Chloroquine | C18H26ClN3 | CID 2719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 18119-24-9 | 8-Chloroquinolin-6-ol - AiFChem [aifchem.com]
- 3. 8-Chloroquinolin-6-ol | 18119-24-9 [sigmaaldrich.com]
- 4. sds.chemtel.net [sds.chemtel.net]
- 5. methanex.com [methanex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
Personal protective equipment for handling (8-Chloroquinolin-6-yl)methanol
Comprehensive Laboratory Safety and Handling Guide: (8-Chloroquinolin-6-yl)methanol
Executive Summary
(8-Chloroquinolin-6-yl)methanol (CAS: 916812-10-7)[1] is a high-value "privileged scaffold" widely utilized in modern drug discovery and synthetic chemistry. The molecule’s structural duality—a lipophilic, electron-withdrawing 8-chloroquinoline core paired with a versatile 6-hydroxymethyl handle—makes it an excellent intermediate for developing targeted therapeutics. However, these exact structural features dictate stringent safety, handling, and disposal protocols. This guide provides drug development professionals and researchers with the authoritative, mechanistic rationale required to handle this compound safely.
Hazard Identification & Mechanistic Toxicology
Understanding the mechanistic basis of a chemical's toxicity is the foundation of a self-validating laboratory safety system. The hazards of (8-Chloroquinolin-6-yl)methanol are directly linked to its molecular architecture:
-
Aromatic Quinoline Core: The planar, lipophilic nature of the quinoline ring allows it to readily partition into epidermal lipid bilayers, facilitating rapid dermal absorption. Consequently, it is classified as a skin and serious eye irritant (H315, H319) and a respiratory tract irritant (H335)[2].
-
Halogenation (8-Chloro Substituent): The addition of the chlorine atom increases the molecule's overall lipophilicity and environmental persistence. It strictly dictates that all waste must be treated as halogenated organic waste to prevent the formation of highly toxic byproducts during disposal[3].
-
Hydroxymethyl Group: While primarily a synthetic handle, the hydroxyl group can engage in unintended hydrogen bonding with biological macromolecules if inadvertently absorbed into the bloodstream.
Diagram 1: Structural hazards of (8-Chloroquinolin-6-yl)methanol and required PPE mitigations.
Quantitative Data: Physicochemical & Hazard Profile
| Property / Hazard | Value / Classification | Mechanistic Implication |
| CAS Number | 916812-10-7 | Unique identifier for tracking and SDS retrieval[1]. |
| Molecular Weight | 193.63 g/mol | Low MW facilitates rapid membrane permeation upon dermal contact. |
| Physical State | Solid (Powder) | High risk of aerosolization and inhalation during weighing procedures. |
| Skin Irritation | Category 2 (H315) | Lipophilic quinoline core disrupts epidermal lipid bilayers[2]. |
| Eye Irritation | Category 2A (H319) | Direct contact causes severe corneal inflammation. |
| Respiratory | Category 3 (H335) | Inhalation of fine dust irritates mucosal membranes[2]. |
Personal Protective Equipment (PPE) Matrix
Because quinoline derivatives are highly penetrative, standard laboratory latex is insufficient. The following matrix outlines the required PPE and the causal rationale for each selection.
| Equipment Type | Recommended Material | Specification / Breakthrough | Causal Rationale |
| Primary Gloves | Nitrile Rubber | Min. 0.11 mm thickness | Provides adequate splash protection against the solid powder[3]. |
| Secondary Gloves | Butyl Rubber / Silver Shield® | >240 min breakthrough | Required for prolonged contact or when handling in organic solvents, as quinolines rapidly permeate latex[4]. |
| Eye Protection | Chemical Safety Goggles | EN 166 / ANSI Z87.1 | Protects against fine dust aerosolization and solvent splashes. |
| Body Protection | Flame-Resistant Lab Coat | Knee-length, cuffed wrists | Prevents accumulation of static-charged powder on personal clothing. |
| Respiratory | N95 / P100 Particulate Mask | Only if outside fume hood | Mitigates H335 inhalation hazards if engineering controls fail. |
Standard Operating Procedure (SOP): Safe Handling & Solution Preparation
Diagram 2: Step-by-step operational workflow for safe handling and solution preparation.
Phase 1: Pre-Operational Verification
-
Airflow Validation: Ensure the chemical fume hood is operational and pulling a minimum face velocity of 100 Linear Feet per Minute (LFM). Validation: Check the digital monitor or perform a tissue paper flutter test.
-
PPE Donning: Equip standard PPE as outlined in the matrix. If preparing high-concentration stock solutions in DMSO or Methanol, double-glove with nitrile or utilize Butyl rubber over-gloves.
Phase 2: Weighing and Transfer 3. Static Mitigation: Wipe the exterior of the compound vial and the weighing balance with an anti-static wipe. Causality: (8-Chloroquinolin-6-yl)methanol is a dry powder; static charge can cause the material to aerosolize, bypassing primary containment and increasing inhalation risk. 4. Transfer: Use a grounded, anti-static micro-spatula to transfer the desired mass to a pre-tared glass vial. Do not use plastic spatulas, which generate static electricity. 5. Sealing: Immediately cap the stock vial and the source container before removing them from the analytical balance enclosure.
Phase 3: Solubilization 6. Solvent Addition: Add the chosen vehicle (e.g., DMSO) slowly down the side of the vial to prevent powder displacement. 7. Agitation: Vortex the sealed vial until complete dissolution is achieved. Validation: Visually inspect the solution against a light source to ensure no undissolved particulates remain.
Spill Response & Decontamination Protocol
-
Minor Powder Spill (<50 mg):
-
Do not dry sweep. Dry sweeping forcefully aerosolizes the toxic powder into the breathing zone.
-
Dampen a disposable absorbent pad with a compatible solvent (e.g., 70% ethanol or water with a mild surfactant) to trap the powder.
-
Wipe the area inward from the edges to prevent spreading the contamination footprint.
-
Place all contaminated wipes into a designated halogenated waste bag.
-
-
Solution Spill:
-
Overlay the spill with an inert absorbent material (e.g., vermiculite or universal spill pads).
-
Collect the saturated absorbent and transfer it to a rigid, sealable hazardous waste container.
-
Wash the surface with soap and water to remove residual lipophilic quinoline traces.
-
Waste Disposal Plan
Because this compound contains a covalently bound chlorine atom, it cannot be disposed of in standard organic waste streams.
-
Liquid Waste Segregation: All liquid waste containing (8-Chloroquinolin-6-yl)methanol must be strictly segregated into a container labeled "Halogenated Organic Waste" .
-
Incineration Rationale: Standard incinerators operate at temperatures that can convert halogenated organics into highly toxic polychlorinated dibenzodioxins (PCDDs). Halogenated waste streams are routed to specialized high-temperature incinerators equipped with alkaline scrubbers to neutralize hydrochloric acid (HCl) gas emissions[3].
-
Solid Waste: Empty vials, contaminated spatulas, and spill cleanup materials must be placed in solid hazardous waste bins, clearly marked with the GHS hazard pictograms for Irritant (Exclamation Mark).
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 69164, 3-Chloroquinoline". Source: nih.gov. URL:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
